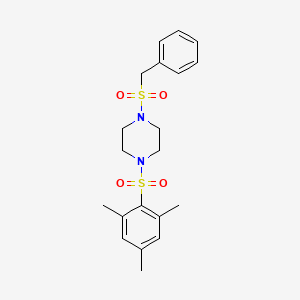
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide is a selective agonist of mGluR7, a subtype of metabotropic glutamate receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to have a modulatory effect on neurotransmitter release, including the inhibition of glutamate release. This mechanism is thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have a range of biochemical and physiological effects in animal models. These include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. In addition, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have anti-inflammatory effects, suggesting its potential as a treatment for neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has several advantages for use in lab experiments. It is a selective agonist of mGluR7, which allows for the specific modulation of this receptor subtype. In addition, the compound has been extensively studied in animal models, providing a wealth of data on its effects and mechanisms of action. However, there are also limitations to the use of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the lack of human clinical data means that the potential therapeutic applications of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide. One area of interest is the potential therapeutic applications of the compound in neurological and psychiatric disorders. Further preclinical and clinical studies are needed to determine the efficacy and safety of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in humans. In addition, there is a need for further research on the mechanisms of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, including its effects on neurotransmitter release and synaptic plasticity. Finally, the development of more soluble analogs of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide may improve its usefulness as a research tool and potential therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide involves several steps, including the condensation of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 2-amino-5-acetylfuran, followed by the acetylation of the resulting intermediate with acetic anhydride. The final product is obtained by the reaction of the acetylated intermediate with 1,3-benzodioxole-5-carboxylic acid chloride. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. The compound has shown promising results in preclinical studies, demonstrating anxiolytic and antidepressant effects in animal models. In addition, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential as a treatment for this disorder.
Propriétés
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-11(24)14-7-17-18(28-10-27-17)8-16(14)22-19(25)9-23-12(2)21-15-6-4-3-5-13(15)20(23)26/h3-8H,9-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QININKBFMYQTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC4=C(C=C3C(=O)C)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[5-(4-ethylphenyl)tetrazol-2-yl]ethanone](/img/structure/B7682542.png)
![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B7682556.png)
![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)

![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)

![2-[2-[2,4-Di(propan-2-yl)phenyl]-2-oxoethyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7682614.png)
![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)